molecular formula C14H15FO3 B1358958 trans-4-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid CAS No. 736136-19-9

trans-4-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid

Cat. No.: B1358958
CAS No.: 736136-19-9
M. Wt: 250.26 g/mol
InChI Key: UNBXJGIVEWFNMT-UHFFFAOYSA-N
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Description

trans-4-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid: is a chemical compound with the molecular formula C₁₄H₁₅FO₃ and a molar mass of 250.27 g/mol . It is characterized by the presence of a fluorobenzoyl group attached to a cyclohexane ring, which is further substituted with a carboxylic acid group. This compound is used in various scientific research applications due to its unique chemical properties and functional groups.

Scientific Research Applications

trans-4-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Preparation Methods

The synthesis of trans-4-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:

Chemical Reactions Analysis

trans-4-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of trans-4-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorobenzoyl group can interact with enzymes and receptors, potentially modulating their activity. The carboxylic acid group may also play a role in binding to target molecules, influencing the compound’s overall biological effects .

Properties

IUPAC Name

4-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FO3/c15-12-7-5-10(6-8-12)13(16)9-1-3-11(4-2-9)14(17)18/h5-9,11H,1-4H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBXJGIVEWFNMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901223496, DTXSID901234895
Record name trans-4-(4-Fluorobenzoyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901223496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-4-(4-Fluorobenzoyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901234895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

736136-19-9, 735270-16-3
Record name trans-4-(4-Fluorobenzoyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901223496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-4-(4-Fluorobenzoyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901234895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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